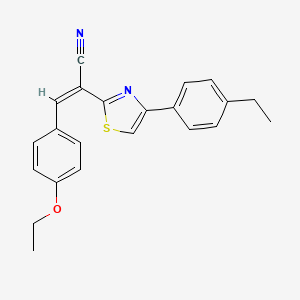
N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C15H19Cl2NO3S and its molecular weight is 364.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Properties
Research into the synthesis and properties of ortho-linked polyamides showcases the relevance of benzamide derivatives in developing materials with enhanced solubility, thermal stability, and mechanical properties. For instance, Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, revealing that these polyamides display high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Antimicrobial Applications
The development of new antimicrobial agents benefits from the study of benzamide derivatives. Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas, showing significant antipathogenic activity against biofilm-forming bacterial strains, highlighting the potential of these derivatives in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Photocatalytic Applications
The study of photocatalytic degradation of contaminants using benzamide derivatives offers insights into environmental remediation. Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide using TiO2-loaded adsorbents, demonstrating the potential of these systems in enhancing the rate of mineralization of pollutants, thus contributing to cleaner water technologies (Torimoto et al., 1996).
Antitubercular Agents
Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, and Nikalje (2018) synthesized novel benzamide derivatives for anti-tubercular activity, demonstrating promising activity against Mycobacterium tuberculosis. Their work emphasizes the role of these compounds in developing new therapeutic agents against tuberculosis, showcasing a significant application in medicinal chemistry (Nimbalkar et al., 2018).
Antiviral Research
Research on benzamide derivatives extends to antiviral applications, as evidenced by Riva, Goellner, Biering, Huang, Rubanov, Haselmann, Warnes, De Jesus, Martin-Sancho, Terskikh, Harris, Pinkerton, Bartenschlager, and Chanda (2021), who identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) as a potent inhibitor of Zika virus replication. This compound inhibits the formation of viral replication compartments, offering a new avenue for antiviral drug development (Riva et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in cell excitability. This can have various effects depending on the specific cell type and the physiological context .
Properties
IUPAC Name |
N-butyl-2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3S/c1-2-3-7-18(12-6-8-22(20,21)10-12)15(19)13-9-11(16)4-5-14(13)17/h4-5,9,12H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMOGFWQMSOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)
![4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782971.png)





![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)


![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)

